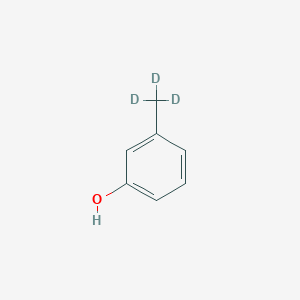

M-Cresol-D3 (methyl-D3)

描述

Significance of Isotopic Labeling in Mechanistic and Quantitative Studies

Isotopic labeling is a technique used to track the journey of an isotope through a reaction, a metabolic pathway, or a cell. wikipedia.org By replacing specific atoms with their isotopes, which have the same number of protons but a different number of neutrons, researchers can follow the labeled atoms' path. wikipedia.org This method is indispensable for elucidating reaction mechanisms, as it allows scientists to pinpoint which bonds are broken and formed during a chemical transformation. oup.com The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) is particularly advantageous as they are not radioactive.

In quantitative studies, isotopically labeled compounds are frequently used as internal standards. oup.com In techniques like mass spectrometry (MS), an isotopically labeled standard, such as M-Cresol-D3, is added in a known quantity to a sample. oup.comthermofisher.com Because the labeled standard is chemically almost identical to the analyte (the substance being measured), it experiences the same processing and analysis effects, including any loss during sample preparation. researchgate.net However, due to its higher mass, the labeled standard can be distinguished from the unlabeled analyte by the mass spectrometer. researchgate.net This allows for highly accurate and precise quantification of the analyte, correcting for variations in sample handling and instrument response. thermofisher.comresearchgate.net This approach is crucial for robust and reliable results in fields ranging from pharmaceutical development to environmental analysis. nih.govawri.com.au

Rationale for Research Focus on M-Cresol-D3

The specific focus on M-Cresol-D3 (methyl-D3) stems from the industrial importance and environmental presence of its unlabeled counterpart, m-cresol (B1676322). wikipedia.orghmdb.ca M-cresol is a widely used chemical intermediate in the production of pesticides, antioxidants, and pharmaceuticals. wikipedia.org It is also found in disinfectants, preservatives, and is a component of coal tar and tobacco smoke. wikipedia.orghmdb.ca Consequently, it is a compound of interest in pharmacological, toxicological, and environmental research. nih.govscielo.org.za

Given the need to accurately measure m-cresol in diverse and complex samples—such as blood, urine, soil, and commercial products—a reliable internal standard is essential for quantitative analysis. nih.govawri.com.au M-Cresol-D3, where the three hydrogen atoms of the methyl group are replaced by deuterium, is an ideal internal standard for mass spectrometry-based methods. thermofisher.com It co-elutes with unlabeled m-cresol in chromatographic separations but is easily distinguished by its increased mass. thermofisher.comawri.com.au This allows for precise quantification in applications such as:

Pharmacokinetic studies: Tracking the concentration of m-cresol and its metabolites in biological systems over time. nih.gov

Food and beverage analysis: Quantifying m-cresol as a potential contaminant or component, for example, as a smoke-derived compound in wine. awri.com.au

Environmental monitoring: Measuring levels of m-cresol pollution in water and soil. researchgate.net

Furthermore, the deuterium label on the methyl group allows M-Cresol-D3 to be used as a tracer to study the metabolic fate and biodegradation pathways of m-cresol without altering its fundamental chemical reactivity. nih.govdb-thueringen.de

Historical Context of Cresol (B1669610) Research and the Emergence of Isotopic Variants

Cresols, including the meta isomer, have been known and utilized for over a century. hmdb.ca Traditionally, they were extracted from the fractional distillation of coal tar, a byproduct of coke production from coal. wikipedia.org Their antiseptic properties led to their use in early disinfectants like Lysol. hmdb.ca As the chemical industry grew in the 20th century, new synthesis methods were developed to meet the demand for cresols as precursors for plastics, resins, and other chemicals. wikipedia.org

The study of cresols initially relied on classical analytical methods like colorimetry and later, gas chromatography (GC) and high-performance liquid chromatography (HPLC). scielo.org.za The coupling of these separation techniques with mass spectrometry (MS) in the latter half of the 20th century revolutionized the field of trace quantitative analysis. thermofisher.comawri.com.au The high sensitivity and specificity of GC-MS and LC-MS created a demand for high-quality internal standards to ensure analytical accuracy. nih.gov This demand spurred the synthesis of isotopically labeled compounds. The development of methods to selectively introduce stable isotopes like deuterium into organic molecules provided researchers with tools like M-Cresol-D3. The commercial availability of such compounds has since become integral to advanced research and routine analysis involving cresols. thermofisher.com

Data Tables

Table 1: Physicochemical Properties of M-Cresol-D3 (methyl-D3)

| Property | Value |

| CAS Number | 25026-32-8 chemicalbook.com |

| Chemical Formula | C₇D₃H₅O eptes.com |

| Molecular Weight | 111.16 g/mol eptes.com |

| Appearance | Colorless to yellowish liquid wikipedia.org |

| Synonyms | 3-Methylphenol-d3, m-Cresol (methyl-d3) chemspider.com |

Table 2: Comparison of Unlabeled Cresol Isomers

| Property | o-Cresol (B1677501) | m-Cresol | p-Cresol (B1678582) |

| IUPAC Name | 2-Methylphenol | 3-Methylphenol | 4-Methylphenol |

| Molar Mass | 108.14 g/mol | 108.14 g/mol | 108.14 g/mol |

| Melting Point | 29.8 °C | 11 °C | 35.5 °C |

| Boiling Point | 191 °C | 202.8 °C | 201.9 °C |

| Solubility in water | 2.5 g/100 mL | 2.35 g/100 mL | 1.9 g/100 mL |

| Data sourced from wikipedia.org |

Table 3: Detailed Research Findings Using Deuterated Cresols

| Research Area | Methodology | Analyte(s) | Internal Standard(s) | Key Finding | Reference |

| Wine Analysis | GC-MS | Guaiacol, 4-Methylguaiacol, o-Cresol, p-Cresol, m-Cresol, Syringol | Guaiacol-d3, 4-Methylguaiacol-d3, p-Cresol-d7, Syringol-d3 | A robust method was developed for the quantification of smoke-derived volatile phenols in wine, crucial for quality control after bushfires. The deuterated standards ensured high accuracy and linearity (r² > 0.99). | awri.com.au |

| Pharmacokinetics | HPLC | p-Cresol, m-Cresol, and their glucuronide and sulfate (B86663) metabolites | Not specified, but highlights the need for precise quantification to study metabolic pathways. | The study established a quantitative method for cresol metabolites in rat organs, revealing that m-cresol is preferentially metabolized to its sulfate conjugate, while p-cresol favors glucuronidation. This demonstrates different pharmacokinetic pathways for the isomers. | nih.gov |

| Biodegradation | Isotope Ratio Mass Spectrometry (IRMS) | m-Cresol | Not applicable (study of isotope fractionation) | The anaerobic degradation of m-cresol by the bacterium Desulfosarcina cetonica showed significant hydrogen isotope fractionation. This allows for the use of compound-specific isotope analysis (CSIA) to monitor the natural attenuation of cresol contamination in the environment. | db-thueringen.de |

| Protein Aggregation | Various spectroscopic methods | Cytochrome c (as model protein) | Not applicable | m-Cresol, used as a preservative, was found to induce aggregation of the model protein by causing local, rather than global, unfolding. This provides mechanistic insight into a common problem in pharmaceutical formulations. | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies of M Cresol D3

Strategies for Deuterium (B1214612) Incorporation into Aromatic Compounds

The introduction of deuterium into aromatic compounds is a fundamental process in synthetic organic chemistry, enabling the production of isotopically labeled molecules for mechanistic studies, kinetic isotope effect analysis, and as standards in quantitative analysis. mdpi.comacs.org Several core strategies have been developed for this purpose.

Hydrogen-Deuterium Exchange (H-D exchange) is a primary method, involving the substitution of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents. mdpi.com This process can be catalyzed by acids or bases.

Acid-catalyzed H-D exchange often employs strong deuterated Brønsted or Lewis acids. mdpi.com The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D⁺) attacks the electron-rich aromatic ring. nih.gov While effective, this method can sometimes offer limited regioselectivity, depending on the directing effects of the substituents on the aromatic ring. mdpi.com

Base-catalyzed H-D exchange is also a viable method, particularly for protons on carbon atoms adjacent to activating groups. mdpi.com

Transition-metal-catalyzed H-D exchange utilizes catalysts like palladium on carbon (Pd/C) with D₂ gas or D₂O. google.com This approach can offer high efficiency and functional group tolerance. For instance, palladium-catalyzed Br/D exchange using sodium formate-d as the deuterium source has been shown to be effective for a wide range of aryl bromides, achieving over 98% deuterium incorporation with only 2-3 equivalents of the deuterating agent. rsc.org

Recent advancements include methods using hexafluorophosphate (B91526) (PF₆⁻) in deuterated fluorinated alcohols to activate strong C-H bonds for hydrogen isotope exchange under ambient conditions. chemrxiv.org Flow synthesis methods using microwave technology are also being developed to improve the efficiency and throughput of H-D exchange reactions, addressing the limitations of traditional batch processes. tn-sanso.co.jp

Table 1: Comparison of General Deuteration Strategies for Aromatic Compounds

| Strategy | Typical Reagents/Catalysts | Mechanism | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed H-D Exchange | D₂O, CF₃COOD, D₂SO₄, Lewis Acids | Electrophilic Aromatic Substitution | Powerful and efficient for electron-rich aromatics. nih.gov | Can have limited regioselectivity; may require harsh conditions. mdpi.com |

| Base-Catalyzed H-D Exchange | NaOD, KOD in D₂O | Deprotonation-reprotonation (deuteration) | Facile for acidic protons (e.g., adjacent to carbonyls). mdpi.com | Less effective for non-activated C-H bonds on the aromatic ring. |

| Transition Metal-Catalyzed Exchange | Pd/C, Rh, Pt with D₂ or D₂O | Oxidative addition/reductive elimination cycles | High efficiency, good functional group tolerance. google.comrsc.org | Catalyst cost and potential contamination. |

Chemical Synthesis Routes for M-Cresol-D3

The specific synthesis of m-cresol-d3, where the three hydrogen atoms of the methyl group are replaced by deuterium, requires tailored approaches that precisely control the location of the isotopic label.

Adaptation of Phenol (B47542) Alkylation Methodologies with Deuterated Reagents

The gas-phase alkylation of phenol with methanol (B129727) is a well-established industrial method for producing cresols. google.comnih.gov This reaction is typically catalyzed by solid acid catalysts, such as zeolites (e.g., ZSM-5) or metal oxides. google.comdicp.ac.cn The product distribution, including the ratio of o-, p-, and m-cresol (B1676322), is highly dependent on the catalyst's acid-base properties and pore structure. nih.govdicp.ac.cn

To synthesize m-cresol-d3 (methyl-d3), this methodology can be adapted by substituting standard methanol with its deuterated counterpart, methanol-d4 (B120146) (CD₃OD) or methanol-d3 (B56482) (CD₃OH). The core reaction involves the electrophilic substitution of the phenol ring by a deuterated methyl group derived from the deuterated methanol.

Reaction: C₆H₅OH + CD₃OD → D₃C-C₆H₄-OH + H₂O

The choice of catalyst is critical for maximizing the yield of the meta isomer. While many catalysts favor the production of o-cresol (B1677501) and p-cresol (B1678582), modifying the acidity and basicity of zeolites can enhance the isomerization reactions that lead to a higher proportion of m-cresol. nih.gov

Deuterated Precursor-Based Synthesis (e.g., from Deuterated Toluene (B28343) Derivatives)

An alternative strategy involves starting with a precursor that already contains the deuterated methyl group. Toluene-d3 (B73822) (C₆H₅CD₃) is the logical starting material for this route. The challenge then becomes the regioselective introduction of a hydroxyl group at the meta position of the toluene-d3 ring.

One established industrial route for non-deuterated m-cresol is the cymene-cresol process. wikipedia.org This process could be adapted by first alkylating toluene-d3 with propylene (B89431) to form cymene-d3, followed by oxidative dealkylation to yield m-cresol-d3.

Another approach involves the sulfonation of toluene-d3. Reacting toluene-d3 with sulfuric acid would produce a mixture of toluenesulfonic acids. After separation, the meta isomer can be subjected to alkali fusion (reacting with sodium hydroxide (B78521) at high temperature) to replace the sulfonic acid group with a hydroxyl group, yielding m-cresol-d3.

Diazotization and Hydrolysis Approaches with Deuterated Intermediates

The synthesis of m-cresol from m-toluidine (B57737) via a diazotization-hydrolysis sequence is a common and effective laboratory and industrial method. google.comresearchgate.netgoogle.com This pathway can be directly applied to produce m-cresol-d3 by starting with m-toluidine-d3 (D₃C-C₆H₄-NH₂).

The process involves two main steps:

Diazotization: The amino group of m-toluidine-d3 is converted into a diazonium salt. This is typically achieved by reacting the m-toluidine-d3 with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures. google.comgoogle.com

Hydrolysis: The resulting diazonium salt is then heated in an aqueous acidic solution. The diazonium group is an excellent leaving group (as N₂ gas) and is replaced by a hydroxyl group from the water, forming m-cresol-d3. researchgate.netgoogle.com

This method offers high regioselectivity, as the position of the hydroxyl group is determined by the position of the amino group on the starting precursor. The yield for the non-deuterated analogue using this process can be above 77%. researchgate.net

Table 2: Overview of Chemical Synthesis Routes for M-Cresol-D3 (methyl-d3)

| Synthesis Route | Deuterated Starting Material | Key Reaction Steps | Primary Advantage |

|---|---|---|---|

| Phenol Alkylation | Phenol, Methanol-d4 (CD₃OD) | Catalytic alkylation of phenol using a deuterated methyl source. google.comnih.gov | Adaptation of an existing industrial process. |

| Deuterated Precursor (Toluene-d3) | Toluene-d3 (C₆H₅CD₃) | Sulfonation followed by alkali fusion, or adaptation of the cymene-cresol process. wikipedia.org | Deuterium is incorporated early in the synthesis. |

| Diazotization & Hydrolysis | m-Toluidine-d3 | 1. Diazotization with NaNO₂/H₂SO₄. 2. Hydrolysis of the diazonium salt. researchgate.netgoogle.com | High regioselectivity for the meta position. |

Biotechnological and Enzymatic Synthesis of Deuterated Cresols

Metabolic engineering offers a promising alternative to traditional chemical synthesis, enabling the de novo production of valuable chemicals from simple carbon sources in microbial systems. acs.org

Metabolic Engineering for De Novo Production of Deuterated M-Cresol in Microbial Systems

The de novo biosynthesis of m-cresol has been successfully demonstrated in microbial hosts such as the fungus Aspergillus nidulans and the yeast Saccharomyces cerevisiae. nih.govnih.gov The engineered pathway typically involves two key enzymes:

6-methylsalicylic acid synthase (MSAS): This polyketide synthase constructs 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA.

6-methylsalicylic acid decarboxylase (patG): This enzyme catalyzes the decarboxylation of 6-MSA to produce m-cresol. nih.gov

To produce m-cresol-d3, this biosynthetic pathway can be exploited by growing the engineered microbial host in a culture medium containing a deuterated carbon source. For instance, using deuterated glucose in a D₂O-based medium would lead to the cellular building blocks, including acetyl-CoA and malonyl-CoA, becoming isotopically labeled with deuterium. These deuterated precursors would then be incorporated by the MSAS enzyme, ultimately leading to the formation of deuterated m-cresol.

Research has shown that significant titers of m-cresol, reaching up to 2.03 g/L in fed-batch cultures, can be achieved in A. nidulans. nih.gov Furthermore, strategies to mitigate the toxicity of m-cresol to the host cells, such as in vivo glycosylation or methylation, have been developed to improve final product yields in yeast. nih.gov These same principles would apply to the production of the deuterated analogue, making microbial fermentation a potentially sustainable and scalable route for m-cresol-d3 production.

Table 3: Key Components in Biotechnological M-Cresol Production

| Component | Example | Function in M-Cresol Synthesis | Relevance to Deuteration |

|---|---|---|---|

| Host Organism | Aspergillus nidulans, Saccharomyces cerevisiae nih.govnih.gov | Provides the cellular machinery and metabolic precursors. | Can be cultured in D₂O-based media with deuterated carbon sources. |

| Key Enzyme 1 | 6-methylsalicylic acid synthase (MSAS) nih.gov | Synthesizes the precursor 6-methylsalicylic acid. | Utilizes deuterated acetyl-CoA/malonyl-CoA to form a deuterated precursor. |

| Key Enzyme 2 | 6-methylsalicylic acid decarboxylase (patG) nih.gov | Converts 6-MSA to m-cresol. | Decarboxylates the deuterated precursor to yield deuterated m-cresol. |

Microbial Fermentation in Deuterated Media for Isotopic Enrichment

The synthesis of isotopically labeled compounds through microbial fermentation represents a sophisticated and increasingly utilized approach, leveraging the biosynthetic machinery of microorganisms. This method is particularly advantageous for producing complex molecules where chemical synthesis is challenging. The production of M-Cresol-D3 (methyl-D3) can be achieved by cultivating genetically engineered microorganisms in a medium where standard hydrogen is replaced with its heavy isotope, deuterium.

The fundamental principle involves growing a microbial strain capable of producing the target molecule, or its direct precursor, in a culture medium containing deuterium oxide (D₂O, or heavy water) and/or deuterated carbon sources. nih.govpnas.org As the microorganisms metabolize these deuterated substrates, the deuterium atoms are incorporated into the newly synthesized biomolecules, including the desired product. pnas.org Organisms such as Escherichia coli, Pichia pastoris, and Saccharomyces cerevisiae have been successfully adapted to grow in highly deuterated environments. nih.govrsc.org

For the specific production of m-cresol, a strain of Saccharomyces cerevisiae engineered to express a heterologous pathway, such as one involving 6-methylsalicylic acid synthase (MSAS) and 6-MSA decarboxylase, can be employed. researchgate.net When this engineered yeast is cultured in a medium enriched with deuterium, the biosynthetic pathway incorporates deuterium into the m-cresol structure. To achieve specific labeling on the methyl group (to form M-Cresol-D3), the fermentation strategy can be tailored. For instance, using a deuterated precursor that specifically contributes the methyl group or growing the organism on a simple deuterated carbon source like methanol-d₄ (used with methylotrophic yeast like P. pastoris) or glycerol-d₈ can lead to high levels of deuterium incorporation into various positions of the molecule. rsc.org

The efficiency of deuterium incorporation can be influenced by several factors, including the microorganism strain, the composition of the deuterated medium, and the tolerance of the organism to high concentrations of D₂O, which can sometimes slow metabolic processes due to the kinetic isotope effect. pnas.orgbeilstein-journals.org Research has shown that it is possible to control the level of deuteration by adjusting the percentage of D₂O in the growth media. nih.gov This biosynthetic approach is a powerful tool for generating specifically labeled compounds like M-Cresol-D3 for use as internal standards in analytical chemistry. rsc.orgacs.org

Table 1: Research Findings on Microbial Isotopic Enrichment

| Microbial System | Deuterium Source(s) | Target Compound Type | Key Findings & Deuteration Levels | Reference |

| Pichia pastoris | Methanol-d₄ | Chiral building blocks | Achieved >95% deuteration, demonstrating high isotopic enrichment using an affordable carbon source. | rsc.org |

| Saccharomyces cerevisiae | Glycerol-d₈, D₂O | Chiral building blocks (Solketal) | Deuteration level increased to 90% when using glycerol-d₈ in 99.8% D₂O. | rsc.org |

| Escherichia coli | D₂O, Deuterated glucose/glycerol | Phospholipids | Demonstrated controlled deuteration of distinct parts of the lipid molecule by varying deuterated sources. | nih.gov |

| Streptomyces griseus | 100% Deuterated Medium | Terpene (epi-Cubenol) | Produced a nearly 100% deuterated complex natural product, showcasing the feasibility of perdeuteration. | beilstein-journals.org |

Purification and Isotopic Purity Assessment of M-Cresol-D3

Following microbial fermentation, the M-Cresol-D3 must be isolated from the culture broth and purified to remove unlabeled m-cresol, other metabolic byproducts, and media components. The final product must then be rigorously analyzed to confirm its chemical identity and, crucially, to determine its isotopic purity.

Purification: The purification process for m-cresol from a fermentation broth typically involves a multi-step strategy. An initial extraction step is used to separate the relatively nonpolar cresol (B1669610) from the aqueous culture medium. This can be followed by various chromatographic techniques to achieve high purity. Methods for purifying cresols often involve complexation followed by distillation or filtration. google.com For isotopically labeled compounds, high-performance liquid chromatography (HPLC) is a common and effective method. nih.gov Hydrophobic interaction chromatography or gel filtration can also be employed to separate the target compound based on its physicochemical properties. nih.gov The choice of purification strategy is optimized to ensure the removal of any structurally similar impurities, which is critical for its intended use as an analytical standard. acs.org

Isotopic Purity Assessment: The determination of isotopic enrichment and purity is a critical final step. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. almacgroup.comlgcstandards.com

Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the isotopic composition of a sample. almacgroup.com It separates ions based on their mass-to-charge ratio (m/z). The incorporation of three deuterium atoms in place of three hydrogen atoms on the methyl group of m-cresol results in a mass increase of approximately 3 Daltons. By analyzing the mass spectrum, the relative abundance of M-Cresol-D3 (C₇H₅D₃O, MW ≈ 111.16) versus any residual unlabeled m-cresol (C₇H₈O, MW ≈ 108.14) can be precisely quantified. molbase.com High-resolution mass spectrometry can resolve the isotopic peaks and allow for accurate calculation of the isotopic purity, which is often expressed as "atom % D". almacgroup.comcdnisotopes.com

Together, these analytical methods provide a comprehensive characterization of the synthesized M-Cresol-D3, confirming its chemical structure, chemical purity, and isotopic enrichment. almacgroup.comnist.gov

Table 2: Analytical Techniques for Purity Assessment of M-Cresol-D3

| Technique | Purpose | Information Obtained | Reference |

| Mass Spectrometry (MS) | Isotopic Purity Quantification | Determines the mass-to-charge ratio, allowing for the quantification of deuterated vs. unlabeled molecules and calculation of isotopic enrichment. | almacgroup.comnist.gov |

| ¹H NMR Spectroscopy | Positional Verification of Label | Confirms the absence of proton signals at the site of deuteration (i.e., the methyl group). | brainly.comnih.gov |

| ¹³C NMR Spectroscopy | Structural Confirmation | Verifies the carbon backbone of the cresol molecule. | brainly.comnih.gov |

| HPLC | Chemical Purity Assessment | Separates the target compound from chemical impurities and byproducts. | nih.gov |

Advanced Analytical Applications of M Cresol D3

Role of M-Cresol-D3 as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scioninstruments.com An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. msacl.org Stable isotope-labeled compounds, such as m-cresol-d3, are considered the gold standard for use as internal standards, especially in mass spectrometry. scioninstruments.comlgcstandards.com

Mass Spectrometry (GC-MS, LC-MS) for Trace Analysis in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for identifying and quantifying trace amounts of compounds in complex mixtures. scioninstruments.com The use of a stable isotope-labeled internal standard like m-cresol-d3 is crucial for accurate quantification in these methods. scioninstruments.comlgcstandards.com Because m-cresol-d3 is nearly identical to the non-labeled m-cresol (B1676322), it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. scioninstruments.comlgcstandards.com However, due to its higher mass, it produces a distinct signal, allowing for accurate ratio measurement between the analyte and the standard. This approach significantly improves the precision and accuracy of the analysis by correcting for variations that can occur during sample preparation, injection, and ionization. scioninstruments.comscioninstruments.com

For instance, in a study analyzing volatile organic compounds (VOCs) in wine, a mixture of deuterated compounds including d7-m-cresol was used as an internal standard solution to ensure accurate quantification by GC-MS. nih.gov Similarly, in the analysis of urinary metabolites like o- and m-cresol as biomarkers for solvent exposure, deuterium-labeled o-cresol (B1677501) was employed as an internal standard to guarantee the accuracy of the GC-MS results. nih.gov

Application in High-Performance Liquid Chromatography (HPLC) Systems

While mass spectrometry detection is ideal for differentiating between an analyte and its deuterated internal standard, HPLC systems with other detectors, such as UV detectors, can also utilize internal standards. In HPLC, the internal standard helps to correct for variations in injection volume and detector response. scioninstruments.com Although a UV detector cannot distinguish between m-cresol and m-cresol-d3 based on their chemical properties, the use of an internal standard is still beneficial for improving the reproducibility of the method. For the analysis of cresols, HPLC methods have been developed using internal standards to improve quantification. chromsystems.comresearchgate.net For example, a study on the analysis of vitamin D in concentrates by HPLC used m-cresol as an internal standard in a straight-phase system. oup.com

Precision Enhancement in Environmental and Biological Sample Quantification

The quantification of analytes in environmental and biological samples is often challenging due to the complexity of the matrix and the low concentration of the target compounds. scioninstruments.comupertis.ac.id The use of m-cresol-d3 as an internal standard significantly enhances the precision of these measurements. smolecule.comnih.gov By mimicking the behavior of the native analyte throughout the analytical process, from extraction to detection, the deuterated standard compensates for matrix-induced signal suppression or enhancement and variations in recovery. scioninstruments.comlgcstandards.com

A study on the quantification of urinary phenol (B47542), o-cresol, and m-cresol demonstrated that using a deuterium-labeled internal standard resulted in good accuracy and a relative standard deviation of 3.0 to 7.2% for within-series imprecision. nih.gov This highlights the role of isotopically labeled standards in achieving reliable and reproducible results in complex biological matrices.

Chromatographic Separation Techniques for M-Cresol and its Isomers

The separation of cresol (B1669610) isomers (o-, m-, and p-cresol) is a significant analytical challenge due to their similar chemical structures and physical properties. wiley.comnih.gov Developing effective chromatographic methods is crucial for their individual quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. The development of UHPLC methods for separating cresol isomers often involves the careful selection of the stationary phase, mobile phase composition, and temperature. For instance, a UPLC-MS/MS method was developed for the analysis of o-cresol in human urine, a biomarker for toluene (B28343) exposure. irsst.qc.ca This method demonstrated the high sensitivity and specificity required for biological monitoring. irsst.qc.ca The separation of all three cresol isomers can be challenging, and in some cases, derivatization is employed to improve chromatographic resolution. irsst.qc.ca

Optimization of Column Chemistries for Isomer Resolution

The choice of column chemistry is critical for the successful separation of cresol isomers. Various stationary phases have been investigated to achieve optimal resolution. In gas chromatography, cyclodextrin-based stationary phases have shown success in separating cresol isomers. chula.ac.thresearchgate.net For liquid chromatography, reversed-phase columns like C18 are commonly used, but achieving baseline separation of all three isomers can be difficult. irsst.qc.cachemijournal.com Phenyl-based columns have also been employed to enhance the separation of aromatic isomers. nih.gov In one study, a biphenyl (B1667301) column was suggested to provide even better separation of all three cresol isomers. irsst.qc.ca Another approach involves derivatizing the cresols to improve their separation characteristics on a given column. chemijournal.com For example, a study reported the successful separation of acyl derivatives of cresol isomers using an isocratic reverse-phase HPLC method. chemijournal.com

Below is a table summarizing various chromatographic conditions used for the separation of cresol isomers:

| Analytical Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| GC-MS | Capillary column | - | Mass Spectrometry | Urinary metabolites | nih.gov |

| GC | Beta-cyclodextrin derivative stationary phase | - | - | Cresol isomers | researchgate.net |

| UPLC-MS/MS | BEH Phenyl column | Acetonitrile/Methanol (B129727) | Tandem Mass Spectrometry | o-Cresol in urine | irsst.qc.ca |

| HPLC | Jupiter RP C-18 | 0.1% TFA in 60% methanol | UV | m-Cresol in pharmaceutical formulation | nih.gov |

| HPLC | C18 | Methanol:Water (50:50) | UV | Cresol isomers | chemijournal.com |

Spectroscopic Characterization Techniques for Deuterated Cresols

The precise structural and isotopic characterization of deuterated compounds like m-cresol-d3 is paramount for its effective use in various analytical applications. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecule's atomic composition, structure, and the specific location of deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the exact position of deuterium atoms and assessing the isotopic purity of m-cresol-d3. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information about the molecular structure and the environment of the atoms within the molecule. brainly.com

In the ¹H NMR spectrum of a deuterated compound, the absence of signals at specific chemical shifts where protons would normally appear in the non-deuterated analogue confirms the substitution of hydrogen with deuterium. For m-cresol-d3, where the methyl group is deuterated (CD₃), the characteristic singlet of the methyl protons would be absent. The remaining aromatic protons would still produce signals, and their chemical shifts and coupling patterns would confirm the meta-position of the hydroxyl and deuterated methyl groups.

Deuterium (²H) NMR spectroscopy can also be employed. While less common for routine characterization, it directly observes the deuterium nuclei. The resulting spectrum can confirm the presence of deuterium and provide information about the molecular dynamics. sfasu.edu The use of deuterated solvents, such as CDCl₃, is standard practice in NMR to avoid solvent interference with the analyte's proton signals. savemyexams.com

The isotopic purity of m-cresol-d3 can be quantified by comparing the integration of the residual proton signal from the methyl group (if any) to the integration of a known internal standard or other protons in the molecule. High isotopic enrichment, often exceeding 98 atom % D, is crucial for its applications as an internal standard. fishersci.fi

Table 1: Expected ¹H NMR and ¹³C NMR Data for M-Cresol-D3

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~6.6-7.2 | Multiplets | Aromatic Protons |

| ¹H | ~4.5-5.5 | Broad Singlet | Hydroxyl Proton |

| ¹³C | ~155 | Singlet | C-OH |

| ¹³C | ~140 | Singlet | C-CD₃ |

| ¹³C | ~110-130 | Multiplets | Aromatic CH |

| ¹³C | ~20 | Multiplet (due to C-D coupling) | CD₃ |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and functional groups present in m-cresol-d3. These two techniques are complementary, as some molecular vibrations are more active in FTIR while others are more prominent in Raman spectra. surfacesciencewestern.comspectroscopyonline.com

In the FTIR spectrum of m-cresol-d3, the substitution of hydrogen with deuterium in the methyl group leads to a noticeable shift in the C-D stretching and bending vibrations compared to the C-H vibrations in non-deuterated m-cresol. The C-H stretching vibrations of a methyl group typically appear in the 2850-2960 cm⁻¹ region. In contrast, the C-D stretching vibrations are expected at a lower frequency, approximately in the 2100-2200 cm⁻¹ range, due to the heavier mass of deuterium. This distinct shift provides clear evidence of deuteration. The O-H stretching vibration will still be present as a broad band around 3200-3600 cm⁻¹. nih.gov

Table 2: Key Vibrational Frequencies for M-Cresol-D3

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch | 3200-3600 | FTIR, Raman |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| C-D Stretch (methyl) | 2100-2200 | FTIR, Raman |

| C=C Aromatic Ring Stretch | 1450-1600 | FTIR, Raman |

| C-O Stretch | 1200-1300 | FTIR |

Mass Spectrometry Fragmentation Pattern Analysis for Deuterium Localization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For m-cresol-d3, MS is instrumental in confirming the molecular weight and pinpointing the location of the deuterium atoms.

The molecular ion peak (M⁺) in the mass spectrum of m-cresol-d3 will appear at a mass-to-charge ratio (m/z) that is three units higher than that of unlabeled m-cresol, corresponding to the addition of three deuterium atoms. The molecular weight of m-cresol (C₇H₈O) is approximately 108.14 g/mol , while that of m-cresol-d3 (C₇H₅D₃O) is approximately 111.16 g/mol . cdnisotopes.comnih.gov

The fragmentation pattern provides further confirmation of the deuterium location. A common fragmentation pathway for cresols involves the loss of the methyl group. In the case of m-cresol-d3, the loss of the deuterated methyl radical (•CD₃) would result in a fragment ion with an m/z that is three units lower than what would be expected from the loss of a •CH₃ group from unlabeled m-cresol. For instance, a characteristic fragmentation of silylated m-cresol involves the loss of the O-Si(CH₃)₂-C(CH₃)₃ group. researchgate.net In the case of m-cresol-d3, the fragmentation will show ions that retain the deuterated methyl group, further confirming its location on the aromatic ring. Analysis of these characteristic fragment ions allows for the unambiguous localization of the deuterium atoms on the methyl group.

Table 3: Comparison of Key Mass Spectral Fragments for M-Cresol and M-Cresol-D3

| Ion | M-Cresol (m/z) | M-Cresol-D3 (m/z) | Description |

| [M]⁺ | 108 | 111 | Molecular Ion |

| [M-H]⁺ | 107 | 110 | Loss of a hydrogen/deuterium radical |

| [M-CH₃]⁺ | 93 | - | Loss of a methyl radical |

| [M-CD₃]⁺ | - | 93 | Loss of a deuterated methyl radical |

Mechanistic Investigations of M Cresol Metabolism and Biodegradation Using Deuterated Tracers

Elucidation of Mammalian Metabolic Pathways of M-Cresol (B1676322) using M-Cresol-D3

In mammalian systems, m-cresol undergoes biotransformation primarily in the liver. The use of m-cresol-D3 has provided significant insights into the specific metabolic routes and the enzymes involved.

Identification of Deuterated Metabolites (e.g., Glucuronides, Sulfates)

The primary metabolic pathway for m-cresol in mammals involves conjugation with glucuronic acid and sulfate (B86663). nih.govnih.gov When m-cresol-D3 is introduced, the resulting metabolites, deuterated m-cresol glucuronide and deuterated m-cresol sulfate, can be readily identified using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Studies have shown that after oral administration in rats, m-cresol is readily metabolized. nih.gov A significant portion is converted to its sulfate conjugate, while another portion is converted to its glucuronide conjugate. nih.gov The use of deuterated analogs helps in the precise quantification of these metabolites in urine, distinguishing them from endogenous cresols. nih.gov Research has established methods for analyzing cresol (B1669610) metabolites, including those from deuterated toluene (B28343), by hydrolyzing the glucuronide and sulfate conjugates before derivatization and analysis. nih.gov

The identification of these deuterated metabolites confirms that conjugation is a major detoxification pathway for m-cresol in mammals. The general structures of these metabolites are depicted below:

Table 1: Major Deuterated Metabolites of M-Cresol-D3

| Metabolite Name | Chemical Structure |

| m-Cresol-D3 Glucuronide | C₁₃H₁₃D₃O₇ |

| m-Cresol-D3 Sulfate | C₇H₅D₃O₄S |

This table is for illustrative purposes and represents the general classes of metabolites.

Kinetics of Deuterated M-Cresol Biotransformation

The pharmacokinetics of m-cresol and its deuterated forms have been investigated to understand the rate of their metabolism and elimination. Studies in rats have revealed differences in the metabolic handling of m-cresol and p-cresol (B1678582), with m-cresol being more readily metabolized to its sulfate conjugate. nih.gov The use of deuterated tracers allows for more accurate kinetic modeling by distinguishing the administered compound from any background levels.

While specific kinetic data for m-cresol-D3 is not extensively detailed in the provided search results, the principles of isotopic labeling suggest that its biotransformation kinetics would be very similar to that of unlabeled m-cresol, with any differences potentially arising from kinetic isotope effects.

Impact of Isotopic Labeling on Enzyme Reaction Mechanisms

The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. d-nb.info This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down reactions where this bond is broken in the rate-determining step.

In the context of m-cresol metabolism, the enzymes responsible for conjugation, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), act on the hydroxyl group and are less likely to be significantly affected by deuteration of the methyl group. However, oxidative metabolism by cytochrome P450 (CYP) enzymes, which can occur as a minor pathway, might be influenced by a KIE if the methyl group is involved in the reaction. Investigating the impact of KIEs at a systemic level is crucial for the accurate interpretation of data from isotope labeling experiments. d-nb.info

Microbial Biodegradation Pathways of M-Cresol-D3 in Environmental Systems

In the environment, m-cresol is subject to biodegradation by various microorganisms. The use of m-cresol-D3 can help track its fate in complex matrices like soil and water.

Characterization of Microorganisms Involved in Deuterated M-Cresol Degradation

A variety of microorganisms have been identified as being capable of degrading m-cresol. These include bacteria from the genera Pseudomonas, Alcaligenes, and Lysinibacillus. scielo.org.zanih.govfrontiersin.org For example, Lysinibacillus cresolivorans has been shown to utilize m-cresol as its sole source of carbon and energy. scielo.org.za Similarly, mixed microbial cultures, often dominated by Pseudomonas species, have demonstrated the ability to degrade m-cresol. nih.gov

By using m-cresol-D3 in enrichment cultures, researchers can isolate and identify the specific microorganisms that are actively degrading the compound. This is achieved by tracking the incorporation of deuterium into the biomass of the microorganisms or by analyzing the formation of deuterated metabolites. This approach helps to pinpoint the key players in the biodegradation process within a complex microbial community.

Influence of Environmental Factors on Biodegradation Kinetics and Efficiency

The biodegradation of m-cresol in various environments is a complex process governed by a multitude of factors. The use of deuterated tracers, such as m-cresol-d3 (methyl-d3), is instrumental in precisely quantifying the kinetics and efficiency of these degradation processes under varying environmental conditions. By providing a distinct mass signature, m-cresol-d3 allows researchers to differentiate the tracer from naturally occurring m-cresol and track its metabolic fate without ambiguity.

Several key environmental parameters significantly influence the rate at which microorganisms degrade m-cresol. These include pH, temperature, initial substrate concentration, salinity, and the presence of co-substrates or inhibitory compounds.

pH: The hydrogen ion concentration of the medium is a critical factor, as it directly affects the enzymatic activity of the degrading microorganisms. scielo.org.za Studies have shown that a neutral pH range is generally optimal for m-cresol biodegradation. For instance, the bacterium Lysinibacillus cresolivorans exhibits its highest biodegradation rate at a pH between 6.9 and 7.3. scielo.org.za Similarly, photosynthetic bacteria have demonstrated high degradation rates (over 84%) in a weakly alkaline environment with a pH range of 7.0 to 8.5, with the peak rate occurring at pH 7.5. deswater.com Significant decreases in degradation rates are observed in highly acidic (pH < 5.0) or highly alkaline (pH > 9.0) conditions. scielo.org.zadeswater.com

Temperature: Temperature influences both microbial growth and enzyme kinetics. Research on Lysinibacillus cresolivorans identified an optimal temperature of 35°C for the complete degradation of m-cresol. scielo.org.za At temperatures below or above this optimum (e.g., 25°C, 30°C, and 40°C), the degradation efficiency was considerably lower. scielo.org.za In coastal environments, the uptake of m-cresol by natural bacterial populations is greatest during the warmer summer months, further highlighting the role of temperature. oup.com

Initial Substrate Concentration: The initial concentration of m-cresol can have a dual effect on biodegradation. At low to moderate concentrations, an increase in substrate can lead to a higher degradation rate. One study found the maximum average biodegradation rate occurred at an initial m-cresol concentration of 224.2 mg·ℓ⁻¹. scielo.org.za However, at higher concentrations, substrate inhibition can occur, where the compound becomes toxic to the microbial population, leading to a decrease in the degradation rate. For example, as concentrations increased from 224.2 mg·ℓ⁻¹ to 529.1 mg·ℓ⁻¹, the average biodegradation rate decreased. scielo.org.za

Salinity: In aquatic systems, salinity plays a significant role. The biodegradation of m-cresol has been observed to be substantially reduced with increasing salinity. oup.com Uptake and degradation are greatest in freshwater environments compared to estuarine and high-salinity offshore environments, where processes like dilution and mixing may become more significant in determining the compound's fate. oup.com

Other Factors: The presence of additional carbon sources, like glucose, can promote the biodegradation of m-cresol, especially at high, inhibitory concentrations. scielo.org.za Conversely, the presence of heavy metals such as Mn²⁺ and Cu²⁺ can drastically reduce the degradation capability of microorganisms, with Cu²⁺ showing a greater inhibitory effect than Mn²⁺ at the same concentration. deswater.com Furthermore, the type of electron acceptor available is crucial; biodegradation of cresol isomers is favored under sulfate-reducing conditions compared to methanogenic conditions. nih.gov

The precise measurement of these kinetic parameters is greatly enhanced by the use of m-cresol-d3. Isotope dilution mass spectrometry, employing m-cresol-d3 as an internal standard, allows for highly accurate quantification of m-cresol concentrations in complex environmental matrices, enabling the development of robust kinetic models like the Haldane model, which describes substrate inhibition. scielo.org.zadeswater.com

Interactive Data Table: Optimal Conditions for M-Cresol Biodegradation

| Parameter | Organism/System | Optimal Value/Range | Finding | Source |

| pH | Lysinibacillus cresolivorans | 6.9 - 7.3 | A neutral environment is most suitable for biodegradation. | scielo.org.za |

| pH | Photosynthetic Bacteria (PSBr) | 7.5 | A weak alkaline environment favored degradation. | deswater.com |

| Temperature | Lysinibacillus cresolivorans | 35°C | Degradative enzymes reached highest activity at this temperature. | scielo.org.za |

| Initial Concentration | Lysinibacillus cresolivorans | 224.2 mg·ℓ⁻¹ | Maximum average biodegradation rate was achieved at this concentration before inhibition. | scielo.org.za |

| Electron Acceptor | Anoxic Aquifer Microorganisms | Sulfate-Reducing | Biodegradation was favored under sulfate-reducing conditions over methanogenic conditions. | nih.gov |

Photochemical and Chemical Degradation Studies of M-Cresol-D3 in Aquatic and Atmospheric Environments

The fate of m-cresol in the environment is also heavily influenced by abiotic degradation processes, particularly photochemical and chemical reactions in water and the atmosphere. M-cresol-d3 serves as an invaluable tool in these studies, enabling detailed mechanistic investigations and the precise quantification of degradation rates and products. The deuterium-labeled methyl group provides a stable isotopic signature that facilitates tracking the molecule through complex reaction pathways.

Mechanistic Insights into Hydroxylation and Nitration Processes

Hydroxylation and nitration are key transformation pathways for m-cresol in both aquatic and atmospheric phases. These reactions are often initiated by highly reactive species such as hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO₃•).

In the atmosphere, vapor-phase m-cresol is primarily degraded by reaction with photochemically-produced hydroxyl radicals. nih.gov This reaction, which involves the addition of an •OH group to the aromatic ring or hydrogen abstraction from the methyl or phenolic group, is estimated to have a half-life of approximately 6 hours, indicating rapid atmospheric removal. nih.gov In addition to •OH radicals, reactions with nitrate radicals during nighttime are also a significant atmospheric degradation pathway. nih.gov These oxidation processes can lead to the formation of various hydroxylated and nitrated derivatives. For instance, m-cresol has been identified as a precursor for the formation of atmospheric methyl-nitrocatechols, which are components of brown carbon (BrC) aerosol resulting from biomass burning. acs.org

In aqueous systems, advanced oxidation processes (AOPs) that generate •OH radicals are effective in degrading m-cresol. semanticscholar.org The hydroxylation of the aromatic ring is a primary step in the microbial degradation pathway as well, where m-cresol can be oxidized to 3-hydroxybenzoate and subsequently to gentisate before ring fission. nih.gov Another pathway involves the formation of a methyl-substituted catechol, which then undergoes meta-cleavage. nih.gov

Nitration of m-cresol can occur in environments where nitrating agents are present. The reaction of m-cresol with nitric acid can lead to the formation of nitrocresols, such as p-nitro-m-cresol. google.comyoutube.com The position of nitration is directed by the activating hydroxyl and methyl groups on the aromatic ring. youtube.com

The use of m-cresol-d3 is critical for elucidating these mechanisms. By tracking the deuterated methyl group, scientists can confirm reaction intermediates and final products using mass spectrometry. This helps to distinguish between different potential reaction sites (e.g., ring hydroxylation vs. side-chain oxidation) and to calculate kinetic isotope effects, which provide deep insight into reaction mechanisms and transition states.

Evaluation of Photodegradation Rates and Products in Different Phases

The photodegradation of m-cresol, often mediated by a photocatalyst, is an important removal mechanism in sunlit surface waters. The efficiency and rate of this process are dependent on several factors, including the initial concentration of the pollutant, pH, and the type and amount of photocatalyst used. researchgate.netmedcraveonline.com

Effect of pH: The pH of the solution influences the surface charge of the photocatalyst and the speciation of the target compound. For m-cresol, photodegradation using manganese-doped ZnO nanoparticles has been found to be favorable in a pH range of 6 to 9. researchgate.net Photoelectrocatalytic (PEC) degradation using a TiO₂ electrode showed optimal efficiency at pH 5.0. semanticscholar.org

Photodegradation Products: The degradation of m-cresol leads to the formation of various intermediate products before complete mineralization to CO₂ and water. researchgate.net Using techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), several intermediates have been identified. These include hydroxylated aromatic compounds such as 3,5-hydroxytoluene, 2,5-hydroxy-benzaldehyde, and 3-hydroxy-benzaldehyde. researchgate.netresearchgate.net The identification of these products is crucial for understanding the degradation pathway and assessing the potential toxicity of the intermediates. M-cresol-d3 is particularly useful here, as the deuterium label helps confirm that the identified products originate from the parent compound.

Kinetic Studies: The kinetics of m-cresol photodegradation are often evaluated to compare the effectiveness of different treatment methods. In a comparative study, the photoelectrocatalytic (PEC) method was found to be approximately twice as fast as the photocatalytic oxidation (PCO) method for degrading m-cresol, with apparent first-order kinetic constants (k) of -0.0116 min⁻¹ and -0.0058 min⁻¹, respectively. semanticscholar.org

Interactive Data Table: Effect of Initial M-Cresol Concentration on Photodegradation

| Initial Concentration (ppm) | Photocatalyst | Light Source | Degradation Efficiency (%) | Source |

| 25 | ZnO (1.5 g/L) | Visible Light | ~100% (after 300 min) | researchgate.net |

| 50 | ZnO (1.5 g/L) | Visible Light | >58% (after 300 min) | researchgate.net |

| 75 | ZnO (1.5 g/L) | Visible Light | <50% (after 300 min) | researchgate.net |

| 100 | ZnO (1.5 g/L) | Visible Light | <40% (after 300 min) | researchgate.net |

Interactive Data Table: Kinetic Constants for M-Cresol Degradation Methods

| Degradation Method | Photocatalyst/Electrode | pH | Kinetic Constant (k) (min⁻¹) | Finding | Source |

| Photoelectrocatalytic (PEC) | TiO₂ coated on stainless steel | 5.0 | -0.0116 | PEC method is twice as fast as PCO. | semanticscholar.org |

| Photocatalytic Oxidation (PCO) | TiO₂ suspension | 5.0 | -0.0058 | PCO is a slower degradation pathway compared to PEC. | semanticscholar.org |

Tracing Environmental Fate and Transport of M-Cresol-D3

Understanding the movement and ultimate fate of contaminants in the environment is critical for assessing exposure risks. M-cresol-d3 serves as an ideal environmental tracer for this purpose. mdpi.com Tracers are substances that can be added to a system to monitor the transport and transformation of other substances or the system itself. mdpi.com By introducing m-cresol-d3 into a specific environmental compartment, such as soil or a water body, scientists can track its dispersion, degradation, and partitioning between air, water, and soil phases.

The key advantage of using a deuterated compound like m-cresol-d3 is its unique mass, which allows it to be unequivocally distinguished from the naturally occurring and anthropogenically released m-cresol already present in the environment. nih.gov This is achieved through sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Atmospheric Transport: M-cresol is released into the atmosphere from sources like vehicle exhaust, wood combustion, and industrial emissions. nih.govwho.int Once in the atmosphere, it exists primarily in the vapor phase and can be transported over distances. nih.gov However, its atmospheric residence time is relatively short due to rapid degradation. nih.gov Its moderate water solubility means it can be removed from the atmosphere by rain-scavenging and deposited onto surface water and soil. nih.govwho.intwho.int A study using m-cresol-d3 could precisely measure deposition rates and atmospheric transport patterns without interference from background sources.

Aquatic and Soil Environments: When released to water or soil, the fate of m-cresol is governed by a combination of volatilization, sorption to sediment or soil organic matter, and biodegradation. who.int Biodegradation is typically the most dominant and rapid removal process in both soil and water. nih.gov However, m-cresol can be mobile in soils and has the potential to leach into groundwater, where it may persist due to the absence of robust microbial communities and anaerobic conditions. nih.govwho.int M-cresol has been detected in groundwater and at numerous hazardous waste sites. nih.gov Using m-cresol-d3 in controlled field or laboratory column studies allows for the direct measurement of leaching rates, sorption coefficients (Koc), and in-situ degradation kinetics, providing critical data for environmental risk assessment models. oecd.org The use of specific degradation products as molecular tracers is an analogous concept that has been applied to track pollutants from other sources. researchgate.net While the EPA did not conduct a specific environmental risk assessment for the pesticidal use of m-cresol due to low volume, such tracer studies are fundamental for understanding the broader environmental behavior of the compound. epa.govepa.gov

Toxicological and Ecotoxicological Pathway Elucidation with M Cresol D3

Investigation of Cellular and Subcellular Interactions of M-Cresol-D3

The introduction of a deuterium-labeled methyl group in m-cresol (B1676322) enables precise investigation into its interactions with cellular and subcellular components, offering insights into its toxicodynamics.

Deuterium (B1214612) tracing has been instrumental in studying the effects of various molecules on the structure and permeability of model and biological membranes. While direct studies on M-Cresol-D3 are not extensively documented, the principles of using deuterium-labeled molecules in membrane research are well-established. Techniques like deuterium nuclear magnetic resonance (NMR) spectroscopy can be employed to probe the interactions of M-Cresol-D3 with lipid bilayers.

By incorporating specifically deuterium-labeled molecules into membrane systems, researchers can gain insights into:

Membrane Fluidity: Changes in the deuterium NMR spectra can indicate alterations in the order and dynamics of the lipid acyl chains upon interaction with M-Cresol-D3, thus revealing its effect on membrane fluidity.

Partitioning and Location: The location and orientation of M-Cresol-D3 within the membrane can be inferred from the NMR data, providing clues about its mechanism of membrane disruption.

Permeability Changes: While not a direct measure, alterations in membrane structure and fluidity caused by M-Cresol-D3 can be correlated with changes in membrane permeability to other substances. For instance, studies on the related compound p-cresol (B1678582) sulfate (B86663) have shown it can impair the integrity of the blood-brain barrier in human cells in vitro by increasing paracellular permeability nih.gov.

| Parameter | Technique | Information Gained |

| Membrane Fluidity | Deuterium NMR | Alterations in lipid acyl chain order and dynamics |

| Compound Location | Deuterium NMR | Partitioning and orientation of M-Cresol-D3 within the membrane |

| Permeability | In vitro cell models | Changes in paracellular permeability and barrier function |

M-cresol is known to exert cytotoxic effects, and deuterium labeling in M-Cresol-D3 can be a valuable tool to dissect these mechanisms at a molecular level. M-cresol has been shown to induce protein aggregation, a process that can lead to cytotoxicity and immunogenicity nih.gov.

Research using model proteins has demonstrated that m-cresol can induce aggregation by promoting a partially unfolded intermediate state rather than causing global unfolding nih.gov. The use of M-Cresol-D3 in such studies, coupled with techniques like mass spectrometry, could help in identifying the specific binding sites of m-cresol on proteins and understanding how it triggers these conformational changes.

Furthermore, studies have investigated the cytotoxic mechanisms of various compounds, including the induction of apoptosis and necrosis mdpi.com. M-Cresol-D3 could be used to trace the parent compound and its metabolites within different subcellular compartments, helping to pinpoint the primary sites of toxic action, such as mitochondria or the endoplasmic reticulum. For example, it has been suggested that liver mitochondria may be a target for the toxicity of cresols cdc.gov.

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the two isotopes. This effect can be particularly significant in reactions involving the cleavage of a carbon-hydrogen bond.

In the context of M-Cresol-D3, the deuterium atoms are on the methyl group. The metabolism of the methyl group of cresols can be a critical step in their bioactivation to reactive intermediates. For the related compound p-cresol, studies have shown that deuterium-labeling of the methyl group (4-[alpha, alpha, alpha-d3]-methylphenol) resulted in significantly lower toxicity compared to the parent compound in rat liver slices nih.gov. The deuterated compound was metabolized to a reactive quinone methide intermediate at a slower rate nih.gov.

This suggests that the cleavage of a C-H bond in the methyl group is a rate-determining step in the metabolic activation and subsequent toxicity of p-cresol. A similar deuterium isotope effect would be expected for m-cresol, making M-Cresol-D3 a valuable tool to probe the role of methyl group oxidation in its toxicity.

| Compound | Toxicity (LC50 in rat liver slices) | Metabolic Rate |

| p-Cresol | 1.31 mM | Faster |

| 4-[alpha, alpha, alpha-d3]-methylphenol | 3.36 mM | Slower |

Mechanistic Studies of Organ-Specific Toxicity Using Deuterated Analogues

Deuterated analogues like M-Cresol-D3 are invaluable for studying the mechanisms underlying the toxicity of chemicals in specific organs.

Following administration, M-Cresol-D3 can be traced and quantified in various tissues and organs using sensitive analytical techniques such as mass spectrometry. This allows for a detailed understanding of its pharmacokinetic profile, including its absorption, distribution, and potential for accumulation in target organs.

Cresols are known to affect several organs, including the kidneys and liver epa.gov. By tracking the distribution of M-Cresol-D3, researchers can determine the concentration of the parent compound and its metabolites in these target organs over time. This information is crucial for correlating tissue-specific concentrations with observed toxic effects. For instance, if a high concentration of a particular deuterated metabolite is found in the liver, it would suggest a potential role for that metabolite in the observed hepatotoxicity.

The toxicity of many xenobiotics is not due to the parent compound itself but rather to the formation of reactive metabolites. The metabolism of m-cresol can proceed through different pathways, including oxidation of the methyl group or hydroxylation of the aromatic ring nih.gov.

Using M-Cresol-D3, it is possible to trace the metabolic fate of the methyl group specifically. By analyzing the profile of deuterated metabolites in target tissues, researchers can identify the key metabolic pathways involved in both detoxification and bioactivation. For example, the formation of a deuterated conjugate, such as a glutathione (B108866) conjugate, can be indicative of the formation of a reactive electrophilic intermediate nih.gov.

The quantification of these deuterated metabolites in different organs can help to establish a direct link between specific metabolic pathways and organ-specific toxicity. This mechanistic understanding is essential for assessing the risk associated with m-cresol exposure and for developing strategies to mitigate its adverse effects.

Assessment of Carcinogenic and Mutagenic Potential via Deuterium Labeling

The use of isotopically labeled compounds, such as M-Cresol-D3 (methyl-D3), provides a powerful tool for elucidating the mechanisms underlying the carcinogenic and mutagenic potential of chemicals. By replacing hydrogen atoms with deuterium at the methyl group, researchers can trace the metabolic fate of m-cresol and investigate its interaction with biological macromolecules like DNA. This approach is instrumental in understanding the formation of DNA adducts and the subsequent cellular repair processes, as well as the influence of isotopic substitution on the bioactivation of the compound into genotoxic metabolites.

Tracing DNA Adduct Formation and Repair Pathways

The covalent binding of reactive metabolites to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. While direct studies on DNA adduct formation using M-Cresol-D3 are not extensively documented in publicly available literature, research on its structural isomer, p-cresol, provides significant insights into the probable mechanisms for m-cresol. Studies have shown that p-cresol can be metabolically activated to a reactive quinone methide intermediate, which then covalently binds to DNA, forming multiple adducts nih.gov. It is highly probable that m-cresol undergoes a similar bioactivation pathway.

The use of M-Cresol-D3 would be invaluable in unequivocally tracing the origin of DNA adducts to m-cresol exposure. The deuterium-labeled methyl group acts as a stable isotopic signature, allowing for sensitive and specific detection of m-cresol-derived adducts in complex biological matrices using techniques like mass spectrometry. This method enables researchers to distinguish adducts formed from the administered compound from those that might arise from endogenous processes or other environmental exposures.

Once DNA adducts are formed, cells activate complex DNA repair pathways to remove the damage and restore genomic integrity. By exposing cells or organisms to M-Cresol-D3 and monitoring the levels and types of DNA adducts over time, it is possible to investigate the efficiency and kinetics of these repair mechanisms. A decrease in the concentration of specific deuterated adducts would indicate their removal by cellular repair machinery. This approach can help identify the specific repair pathways involved, such as base excision repair (BER), nucleotide excision repair (NER), or others, in mitigating the genotoxic effects of m-cresol.

Table 1: Hypothetical Application of M-Cresol-D3 in DNA Adduct and Repair Studies

| Research Question | Experimental Approach with M-Cresol-D3 | Expected Outcome |

| Identification of m-cresol specific DNA adducts | Administration of M-Cresol-D3 to cell cultures or animal models, followed by DNA isolation and analysis by LC-MS/MS. | Detection of mass-shifted DNA adducts containing the deuterium label, confirming their origin from m-cresol. |

| Quantification of DNA adduct formation | Dose-response studies using varying concentrations of M-Cresol-D3. | Establishment of a quantitative relationship between m-cresol exposure and the level of specific DNA adducts formed. |

| Investigation of DNA repair kinetics | Time-course experiments following a single dose of M-Cresol-D3, with measurement of adduct levels at different time points. | Determination of the rate of removal of m-cresol-DNA adducts, providing insights into the efficiency of DNA repair. |

| Identification of active DNA repair pathways | Use of cell lines deficient in specific DNA repair genes (e.g., NER or BER deficient) and comparison of adduct persistence after M-Cresol-D3 exposure. | Identification of the key DNA repair pathways responsible for removing m-cresol-induced DNA damage. |

Deuterium Isotope Effects on Genotoxic Activation

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. In the metabolic activation of m-cresol, the oxidation of the methyl group is a likely pathway leading to the formation of reactive intermediates.

The replacement of the methyl hydrogens with deuterium in M-Cresol-D3 would be expected to slow down the rate of this oxidation due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This slowing of metabolism can have significant consequences for the genotoxicity of the compound.

If the metabolic activation to a reactive, DNA-binding species is the primary pathway for genotoxicity, then a decrease in the rate of this activation due to the deuterium isotope effect would lead to a reduction in DNA adduct formation and, consequently, lower mutagenic and carcinogenic potential. Conversely, if the primary metabolic pathway is one of detoxification, and the formation of the genotoxic metabolite is a minor pathway, slowing down the main detoxification route could potentially shunt more of the compound towards the activation pathway, leading to an increase in toxicity (an inverse isotope effect).

Studies on the metabolism of other aromatic compounds have demonstrated significant deuterium isotope effects. For instance, research on the formation of phenols from various deuterated aromatic substrates has shown that isotope effects can provide evidence for alternative metabolic pathways nih.gov. While specific data for m-cresol is limited, these studies support the principle that M-Cresol-D3 would be a critical tool to dissect the metabolic pathways leading to its genotoxic activation.

Table 2: Potential Deuterium Isotope Effects on M-Cresol Genotoxicity

| Metabolic Scenario | Expected Effect of Deuterium Labeling (M-Cresol-D3) | Implication for Genotoxicity |

| Metabolic activation is the rate-limiting step for toxicity. | Slower rate of formation of the reactive metabolite. | Reduced DNA adduct formation and lower genotoxicity. |

| Detoxification is the primary metabolic pathway. | Slower rate of detoxification, potentially increasing the half-life of m-cresol. | Could lead to increased opportunity for metabolic activation via minor pathways, potentially increasing genotoxicity. |

| Multiple competing metabolic pathways. | Altered ratio of different metabolites. | The overall effect on genotoxicity would depend on the relative toxicity of the various metabolites. |

Ecotoxicological Impact Assessment of M-Cresol-D3 in Aquatic and Terrestrial Ecosystems

Understanding the environmental fate and effects of chemicals is crucial for a comprehensive risk assessment. Deuterium-labeled compounds like M-Cresol-D3 serve as powerful tracers in ecotoxicological studies, enabling precise tracking of the compound's movement, transformation, and accumulation in complex environmental systems.

Bioaccumulation and Biotransformation in Non-Target Organisms

Bioaccumulation, the process by which chemicals are taken up by an organism from the environment and accumulate in its tissues, is a key factor in assessing ecotoxicological risk. M-Cresol, being a moderately water-soluble organic compound, has the potential to be taken up by aquatic and terrestrial organisms.

The use of M-Cresol-D3 in bioaccumulation studies offers significant advantages over using the unlabeled compound. The deuterium label allows for the unambiguous differentiation between the m-cresol originating from the experimental exposure and any background levels of cresols that may be present in the environment or the organism's diet. This is particularly important for ubiquitous environmental contaminants.

Biotransformation, or the metabolic conversion of foreign compounds within an organism, can significantly influence a chemical's bioaccumulation potential and toxicity. Organisms can metabolize m-cresol into more water-soluble compounds, facilitating its excretion, or in some cases, into more toxic metabolites. By tracking the appearance of deuterated metabolites in various tissues of exposed organisms, researchers can elucidate the biotransformation pathways of m-cresol in non-target species such as fish, invertebrates, and soil-dwelling organisms. Studies on other organic pollutants have demonstrated that biotransformation can lead to metabolites with increased bioaccumulation potential and toxicity compared to the parent compound acs.orgnih.govresearchgate.netscispace.com.

Table 3: Application of M-Cresol-D3 in Ecotoxicological Studies

| Ecotoxicological Parameter | Experimental Approach with M-Cresol-D3 | Information Gained |

| Bioaccumulation Factor (BAF) | Exposing aquatic organisms (e.g., fish, mussels) to a known concentration of M-Cresol-D3 in water and measuring its concentration in tissues over time. | Quantification of the extent to which m-cresol accumulates in the organism from the surrounding environment. |

| Bioconcentration Factor (BCF) | Similar to BAF studies but focusing on uptake from water only. | Assessment of the potential for m-cresol to concentrate in aquatic organisms directly from the water column. |

| Biotransformation Pathways | Analyzing tissues of exposed organisms for the presence of deuterated metabolites using LC-MS/MS. | Identification of the metabolic products of m-cresol in different species, providing insights into detoxification or bioactivation processes. |

| Trophic Transfer | Conducting food chain studies where organisms at a lower trophic level are exposed to M-Cresol-D3 and then fed to predators. | Evaluation of the potential for m-cresol and its metabolites to biomagnify up the food chain. |

Deuterium Labeling for Environmental Risk Assessment and Modeling

Stable isotope labeling is a valuable tool for environmental risk assessment and modeling as it allows for the precise tracking of a pollutant's fate and transport in the environment alfa-chemistry.comepa.gov. By introducing M-Cresol-D3 into controlled ecosystems (mesocosms) or using it in laboratory-based fate and transport studies, scientists can accurately model its behavior in various environmental compartments.

For instance, the degradation rate of m-cresol in soil or water can be determined by monitoring the disappearance of the deuterated parent compound over time. The formation of deuterated degradation products can also be tracked to understand the environmental transformation pathways, which may include biodegradation, photodegradation, and chemical oxidation.

The data generated from these studies are essential for developing and validating environmental fate and transport models. These models are used to predict the environmental concentrations of m-cresol under different release scenarios and to estimate the potential exposure of non-target organisms. The use of isotopically labeled compounds enhances the accuracy of these models by providing precise data on key environmental processes.

Table 4: Use of M-Cresol-D3 in Environmental Risk Assessment Modeling

| Environmental Process | Modeling Application with M-Cresol-D3 Data | Contribution to Risk Assessment |

| Biodegradation | Determination of biodegradation rate constants in different environmental matrices (water, soil, sediment). | More accurate prediction of the persistence of m-cresol in the environment. |

| Sorption | Measurement of sorption coefficients (Kd, Koc) to soil and sediment using M-Cresol-D3. | Improved modeling of the partitioning of m-cresol between water and solid phases, affecting its bioavailability and transport. |

| Volatilization | Quantification of the rate of volatilization from water surfaces. | Better estimation of the atmospheric transport and deposition of m-cresol. |

| Leaching | Column studies with M-Cresol-D3 to determine its mobility in soil. | Assessment of the potential for m-cresol to contaminate groundwater. |

Biomarker Discovery and Validation Utilizing M Cresol D3

Development of M-Cresol-D3-Based Assays for Exposure Assessment

Assays incorporating M-Cresol-D3 are fundamental for accurately assessing human exposure to m-cresol (B1676322), a compound originating from both environmental sources and endogenous metabolic processes. The use of stable isotope dilution analysis, with M-Cresol-D3 as an internal standard, is the gold standard for quantitative bioanalysis. alfa-chemistry.comscispace.com

Quantitative Determination of M-Cresol and Metabolites in Biological Fluids